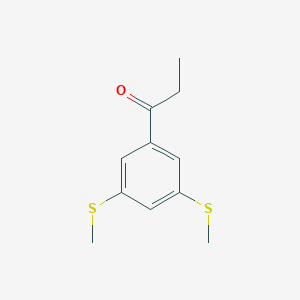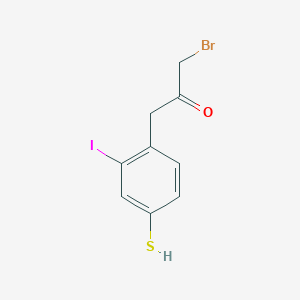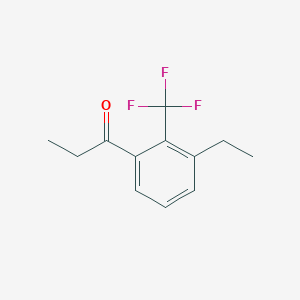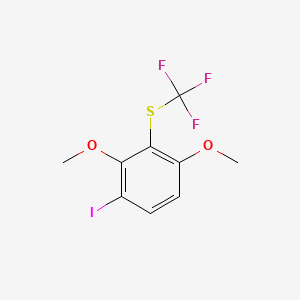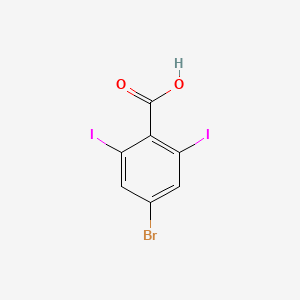
6-iodo-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-indole-3-carboxylic acid typically involves the iodination of indole-3-carboxylic acid. One common method is the electrophilic substitution reaction, where indole-3-carboxylic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:
- Dissolve indole-3-carboxylic acid in acetic acid.
- Add iodine and potassium iodate to the solution.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated purification systems. The choice of solvents, reagents, and reaction conditions can be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
6-iodo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives with different functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to reflux).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetic acid), temperature (room temperature to reflux).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Substitution Reactions: 6-amino-1H-indole-3-carboxylic acid, 6-thio-1H-indole-3-carboxylic acid.
Oxidation Reactions: Indole-3-carboxylic acid derivatives with aldehyde or ketone groups.
Reduction Reactions: 6-iodo-1H-indole-3-methanol, 6-iodo-1H-indole-3-aldehyde.
科学的研究の応用
6-iodo-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-iodo-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group enhance its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Indole-3-carboxylic acid: Lacks the iodine atom at the 6-position, resulting in different reactivity and biological activity.
6-bromo-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
6-chloro-1H-indole-3-carboxylic acid:
Uniqueness
6-iodo-1H-indole-3-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential for substitution reactions. The combination of the iodine atom and carboxylic acid group provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C9H6INO2 |
|---|---|
分子量 |
287.05 g/mol |
IUPAC名 |
6-iodo-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) |
InChIキー |
AXYULVYRXYXUGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)NC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


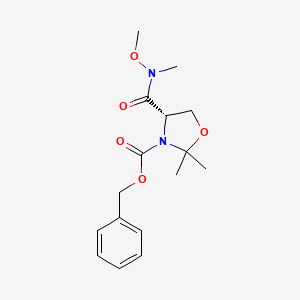
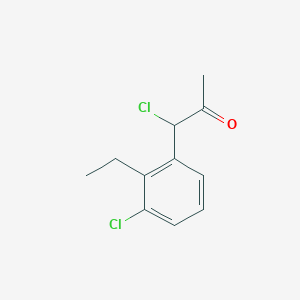
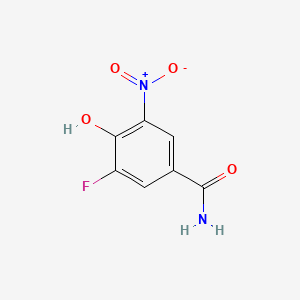

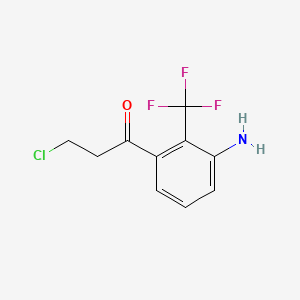
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)



